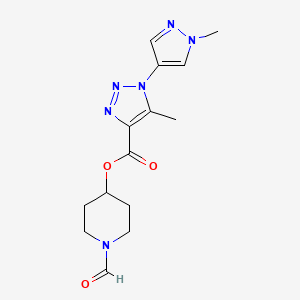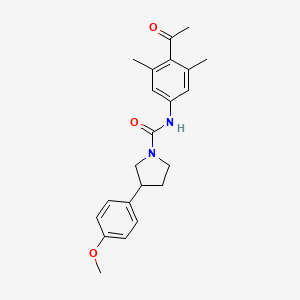
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate, also known as FMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has shown promising results in various scientific research applications such as medicinal chemistry, drug discovery, and organic synthesis. It has been reported to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B, which are implicated in the pathogenesis of various diseases including Alzheimer's disease, Parkinson's disease, and depression. (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has also been used as a building block in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in the metabolism of neurotransmitters such as acetylcholine and dopamine, which are important for the proper functioning of the nervous system. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and alleviate symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate have been extensively studied in various in vitro and in vivo models. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has also been reported to exhibit anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has several advantages for lab experiments including its high purity, good yield, and potent inhibitory activity against several enzymes. However, it also has some limitations such as its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate. One potential direction is the synthesis of analogs with improved potency and selectivity against specific enzymes. Another direction is the evaluation of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate in clinical trials for the treatment of various neurological disorders. Additionally, (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate can be used as a building block in the synthesis of novel biologically active compounds with potential therapeutic applications.
Conclusion:
In conclusion, (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate is a chemical compound that has shown promising results in various scientific research applications such as medicinal chemistry, drug discovery, and organic synthesis. It has potent inhibitory activity against several enzymes involved in the pathogenesis of various diseases including Alzheimer's disease, Parkinson's disease, and depression. Further research and development of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate can lead to the discovery of novel therapeutic agents for the treatment of these diseases.
Synthesemethoden
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-(1-formylpiperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid with 1-methyl-4-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid followed by reduction and deprotection. The final product is obtained in good yield and high purity.
Eigenschaften
IUPAC Name |
(1-formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-10-13(16-17-20(10)11-7-15-18(2)8-11)14(22)23-12-3-5-19(9-21)6-4-12/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYIQBRHDJURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CN(N=C2)C)C(=O)OC3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)

![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)
![2-fluoro-1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7435072.png)
![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)
![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)
![Methyl 5-[[4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoyl]amino]-1-methylpyrazole-3-carboxylate](/img/structure/B7435088.png)

![1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B7435095.png)
![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)
![[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B7435115.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B7435116.png)
![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)